molecular formula C10H7NNa2O9S3 B14881274 8-Amino-1,3,6-naphthalenetrisulfonate (sodium)

8-Amino-1,3,6-naphthalenetrisulfonate (sodium)

Cat. No.: B14881274
M. Wt: 427.3 g/mol
InChI Key: KHJANRFXWPPWEL-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is synthesized through the sulfonation of naphthaleneThe reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + 3\text{SO}{3} \rightarrow \text{C}{10}\text{H}{5}(\text{SO}{3}\text{H})_{3} ] The resulting trisulfonic acid derivative is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt typically involves large-scale sulfonation reactors where naphthalene is treated with oleum under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action of 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt involves its ability to form a Schiff base with the reducing end of carbohydrates. This reaction is acid-catalyzed and can proceed at neutral pH, preserving the integrity of sensitive bonds . The fluorescence of the compound is effectively quenched by thallium and cesium ions, making it useful in various assays .

Comparison with Similar Compounds

8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt is unique due to its high Stokes shift and ability to form stable Schiff bases. Similar compounds include:

  • Disodium 8-amino-1,3,6-naphthalenetrisulfonate
  • Koch acid disodium salt
  • 1-Naphthylamine-3,6,8-trisulfonic acid disodium salt
  • Amino H acid disodium salt

These compounds share similar structural features but differ in their specific applications and properties.

Properties

Molecular Formula

C10H7NNa2O9S3

Molecular Weight

427.3 g/mol

IUPAC Name

disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate

InChI

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

KHJANRFXWPPWEL-UHFFFAOYSA-L

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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